Myrsinoic acid F has been identified in the bark of Rapanea ferruginea, a plant native to Brazil. This species is known for its traditional medicinal uses, and the extraction and characterization of myrsinoic acids from this plant have been extensively studied. The isolation of myrsinoic acid F contributes to the understanding of the bioactive compounds present in Rapanea ferruginea and their potential therapeutic applications .
Myrsinoic acid F belongs to the class of natural products and is specifically categorized under phenolic acids. Its structure features a prenylated benzoic acid core, which is characteristic of many biologically active compounds derived from plants. The classification of myrsinoic acids also includes other related compounds such as myrsinoic acids A, B, and E, each exhibiting varying degrees of biological activity .
The synthesis of myrsinoic acid F has been achieved through several chemical methodologies. Notably, synthetic studies have focused on establishing the correct structure and developing efficient pathways for its production.
Technical Details:
Myrsinoic acid F has a complex molecular structure characterized by a prenylated benzoic acid framework. The molecular formula is identified as , indicating the presence of multiple carbon and hydrogen atoms along with oxygen .
Myrsinoic acid F participates in various chemical reactions typical for phenolic compounds. These reactions often include:
Technical Details:
The mechanism by which myrsinoic acid F exerts its anti-inflammatory effects involves modulation of inflammatory mediators. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research indicates that myrsinoic acid F shows significant activity in reducing inflammation in experimental models, outperforming some conventional non-steroidal anti-inflammatory drugs (NSAIDs) in potency .
Relevant analyses confirm that myrsinoic acid F retains its structural integrity during standard storage conditions, making it suitable for further research and application .
Myrsinoic acid F has garnered attention for its potential applications in various scientific fields:
Initial structural proposals for MAF were plagued by misinterpretations of spectroscopic data. Early isolation studies (2002) described MAF as a cyclodehydrated benzofuran (compound 1, Figure 1), attributing its anti-inflammatory activity to this rigid fused-ring system. This assignment was supported by mass spectrometry and NMR data suggesting a tetracyclic scaffold with a lactone moiety [5]. However, inconsistencies arose when synthetic efforts targeting structure 1 yielded a compound with spectral properties mismatching natural MAF [2] [3].
The definitive resolution came through total synthesis (2018–2019). Banwell et al. demonstrated that the natural product corresponds not to cyclodehydrated 1, but to its linear precursor 3 (5-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2,2-dimethylchroman-6-carboxylic acid). The synthesis started from p-bromophenol and proceeded via sequential prenylation, cyclization, and carboxylation, culminating in a compound identical to isolated MAF [1] [6]. Biological reevaluation confirmed 3’s potency: it suppressed TPA-induced mouse-ear edema by 77% at 0.56 μmol, outperforming indometacin (a standard NSAID) and invalidating the original structure [1] [5].
Retrosynthesis of MAF (3) focuses on disconnecting the geranyl side chain and chroman carboxylate core. Two dominant strategies emerged:
Critical intermediates include the brominated chromene (for Suzuki coupling with geranyl boronic esters) and a protected dihydroxyacetophenone (for side chain installation prior to chroman ring closure) [6].
Synthetic routes diverge at the late-stage formation of the benzofuran/chroman system:
Table 1: Comparison of Synthetic Pathways for MAF Analogues
Strategy | Key Steps | Outcome | Yield | Biological Activity (Edema Inhibition) |
---|---|---|---|---|
Cyclodehydration | Acid-catalyzed lactonization of linear precursor | Incorrect structure (1) | 45–60% | 68% at 0.56 μmol [2] [3] |
Linear (Correct) | Pd-mediated coupling, KOH-mediated cyclization | Natural MAF (3) | 32% (12 steps) | 77% at 0.56 μmol [1] [5] |
Z-Isomer Synthesis | Wittig olefination, stereoselective reduction | Z-isomer (21) | 28% | 52% at 0.56 μmol [2] |
The cyclodehydration route erroneously produced lactone 1, which exhibited moderate anti-inflammatory activity (68% inhibition) but differed spectrally from natural MAF. In contrast, the linear pathway achieved the true structure (3) via a sequence involving:
While no published biomimetic synthesis of MAF exists, its terpenoid-polyketide hybrid structure suggests feasible biomimetic dimerization or prenyl transfer strategies:
Future efforts could exploit Diels-Alder cyclizations (inspired by terpenoid dimer biosynthesis [4]) or oxidative coupling to streamline access to MAF’s stereocenters.
Systematic modification of MAF’s structure identified pharmacophores critical for anti-inflammatory activity:
Table 2: Bioactivity of Myrsinoic Acid F Analogues
Analog | Structural Modification | Anti-inflammatory Activity (Mouse Ear Edema Assay) | Key Finding |
---|---|---|---|
MAF (3) | Natural product (E-geranyl) | 77% inhibition at 0.56 μmol [5] | Benchmark activity |
Lactone (1) | Cyclodehydrated (lactone) form | 68% inhibition at 0.56 μmol [2] [3] | Confirms carboxylate essential for potency |
Z-Isomer (21) | Z-configured geranyl chain | 52% inhibition at 0.56 μmol [2] | E-geometry critical for optimal activity |
Decarboxylated | C6-carboxyl group removed | <20% inhibition [1] | Carboxylate indispensable for binding |
Methyl Ester | C6-COOCH₃ vs. COOH | ~40% inhibition [1] | Free carboxylic acid enhances activity |
Key structure-activity relationship (SAR) insights:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: